molecular formula C9H13N3O3 B6635524 (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid

Cat. No.: B6635524
M. Wt: 211.22 g/mol
InChI Key: MWHSTCPMUWIAMX-LURJTMIESA-N
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Description

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Properties

IUPAC Name

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-3-6(9(14)15)11-8(13)7-4-12(2)5-10-7/h4-6H,3H2,1-2H3,(H,11,13)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHSTCPMUWIAMX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid typically involves the formation of the imidazole ring followed by the attachment of the butanoic acid moiety. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses an α-haloketone and ammonia .

Industrial Production Methods

Industrial production of imidazole derivatives often involves catalytic processes to ensure high yield and purity. For example, the cyclization of amido-nitriles using nickel catalysts can produce disubstituted imidazoles under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines.

Scientific Research Applications

(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines an imidazole ring with a butanoic acid moiety. This combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

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